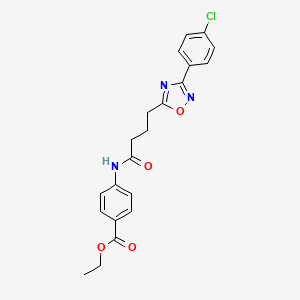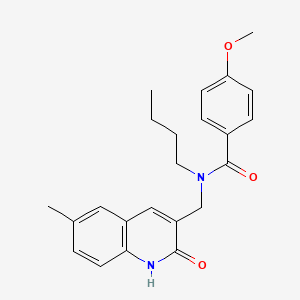
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a novel small molecule inhibitor that has been recently developed for the treatment of cancer. BMH-21 has shown promising results in preclinical studies as a potential anticancer drug.
Mecanismo De Acción
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to target a specific protein called FACT (facilitates chromatin transcription). FACT is a protein complex that is involved in the transcription of DNA into RNA. This compound binds to FACT and disrupts its function, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a selective toxicity towards cancer cells. It has minimal effects on normal cells, which makes it a promising anticancer drug candidate. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. It has a high potency against cancer cells, which allows for lower concentrations to be used in experiments. It also has a relatively low toxicity towards normal cells, which makes it a safer option for in vitro and in vivo experiments. However, this compound is still in the preclinical stage of development, and more studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct more preclinical studies to determine the safety and efficacy of this compound in animal models. Additionally, clinical trials will need to be conducted to determine the feasibility of using this compound as a cancer treatment in humans. Finally, further studies are needed to investigate the potential of this compound in combination with other anticancer drugs for improved efficacy.
Métodos De Síntesis
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide was synthesized using a multi-step synthetic route. The first step involves the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine. The amine is further reacted with N-butyl-4-aminobenzamide in the presence of a coupling agent to give the final product, this compound.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propiedades
IUPAC Name |
N-butyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)17-7-9-20(28-3)10-8-17)15-19-14-18-13-16(2)6-11-21(18)24-22(19)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUJOGSFAPVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

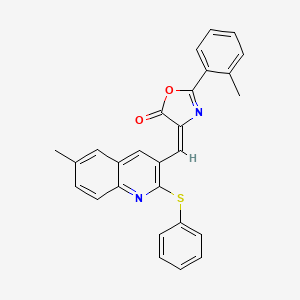
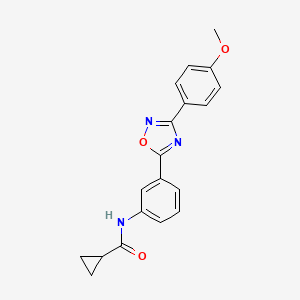
![N-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B7700953.png)
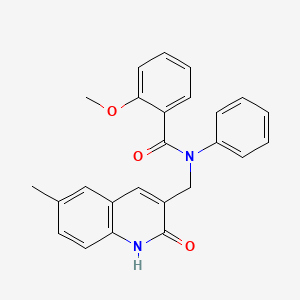
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)
![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)

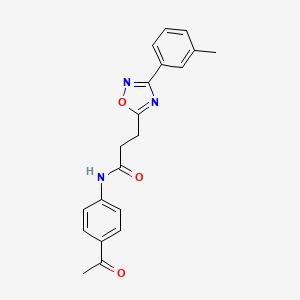

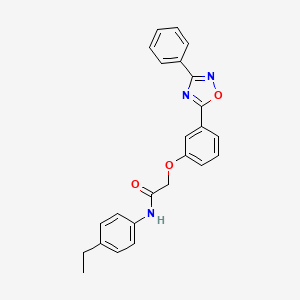

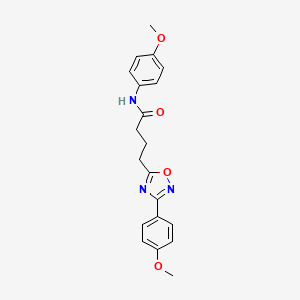
![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)
